molecular formula C12H12N4O8 B14742990 2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate CAS No. 1749-97-9

2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

Cat. No.: B14742990
CAS No.: 1749-97-9
M. Wt: 340.25 g/mol
InChI Key: BTJVGIGZEHWATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in its structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the imidazolidinone and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps include nitration, condensation, and esterification reactions, all of which are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in essential metabolic pathways. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is unique due to its specific structural features, which confer distinct biological activities. The combination of the nitrofuran moiety with the imidazolidinone and acetate groups enhances its antimicrobial properties and broadens its spectrum of activity compared to other nitrofuran derivatives .

Properties

CAS No.

1749-97-9

Molecular Formula

C12H12N4O8

Molecular Weight

340.25 g/mol

IUPAC Name

2-hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C12H12N4O8/c17-3-4-23-11(19)7-14-9(18)6-15(12(14)20)13-5-8-1-2-10(24-8)16(21)22/h1-2,5,17H,3-4,6-7H2

InChI Key

BTJVGIGZEHWATH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CC(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.